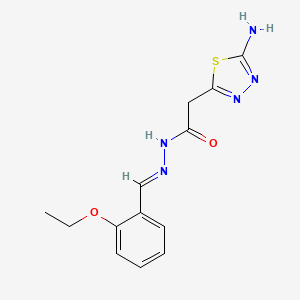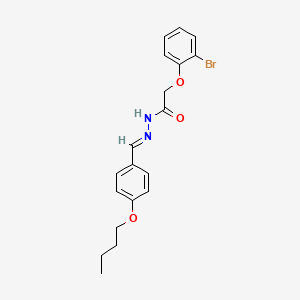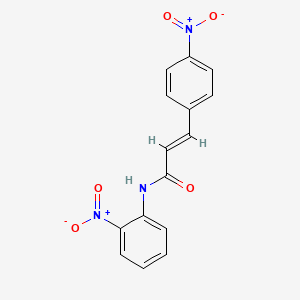![molecular formula C23H16Cl2N2O2 B3860201 N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3860201.png)
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide, also known as DCFH-DA, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that can be used to detect reactive oxygen species (ROS) in cells.
Wirkmechanismus
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide works by detecting ROS in cells. ROS can be produced by various cellular processes, including metabolism, inflammation, and exposure to environmental toxins. ROS can cause damage to cellular components, including DNA, proteins, and lipids. This compound is a non-fluorescent molecule that can penetrate into cells. Once inside the cells, this compound is hydrolyzed by esterases to form DCFH, which can react with ROS to form a highly fluorescent molecule, dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of ROS in the cells.
Biochemical and Physiological Effects:
This compound has been used to study the role of ROS in various biological processes, including aging, cancer, and neurodegenerative diseases. ROS have been implicated in the aging process, as well as in the development and progression of cancer. This compound has been used to study the effects of antioxidants on ROS levels in cells. Antioxidants can scavenge ROS and prevent cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments. It is a simple and inexpensive method for detecting ROS in cells. This compound can be used in a variety of cell types and can detect both intracellular and extracellular ROS. However, this compound has some limitations. It can react with other molecules besides ROS, leading to false positives. This compound is also sensitive to light and temperature, which can affect its fluorescence intensity.
Zukünftige Richtungen
There are several future directions for research using N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide. One area of research is the development of new fluorescent dyes for detecting ROS in cells. These dyes could be more specific and sensitive than this compound. Another area of research is the use of this compound in vivo. This compound has been used to study ROS in cells, but its use in animal models is limited. Finally, this compound could be used to study the effects of ROS on specific cellular components, such as DNA or proteins. This could provide insight into the mechanisms by which ROS cause cellular damage.
Wissenschaftliche Forschungsanwendungen
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been widely used in scientific research to detect ROS in cells. ROS are highly reactive molecules that can cause damage to cells and tissues. This compound is a non-fluorescent molecule that can penetrate into cells. Once inside the cells, this compound is hydrolyzed by esterases to form DCFH, which can react with ROS to form a highly fluorescent molecule, dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of ROS in the cells.
Eigenschaften
IUPAC Name |
N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-20-10-4-9-19(23(20)25)21-12-11-17(29-21)14-26-27-22(28)13-16-7-3-6-15-5-1-2-8-18(15)16/h1-12,14H,13H2,(H,27,28)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQHTBHDLAFDIZ-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl [4-(2-{[(2-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B3860131.png)
![(3S*,4R*)-1-[(2E)-2-methylbut-2-en-1-yl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3860138.png)
![1-naphthaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3860145.png)


![5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860156.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3860167.png)
![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3860170.png)


![5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860212.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3860213.png)
![5-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3860216.png)
![4-(dimethylamino)benzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3860220.png)
